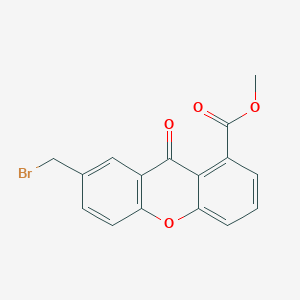

methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate

Vue d'ensemble

Description

- Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate is an organic compound with the molecular formula C<sub>14</sub>H<sub>9</sub>BrO<sub>3</sub> .

- It belongs to the class of coumarin derivatives and contains a bromomethyl group.

- The compound is used in various synthetic processes and has potential applications in medicinal chemistry.

Synthesis Analysis

- The synthesis of methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate involves the introduction of a bromomethyl group onto a xanthene scaffold.

- Specific synthetic methods may vary, but one approach could be the reaction of a xanthene precursor with a bromomethylating agent.

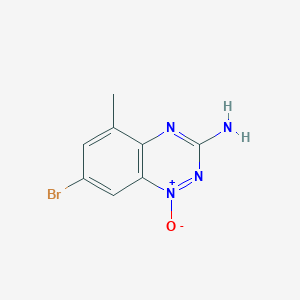

Molecular Structure Analysis

- The compound’s molecular structure consists of a xanthene core with a bromomethyl substituent at a specific position.

- The precise arrangement of atoms can be visualized using molecular modeling software or spectroscopic techniques.

Chemical Reactions Analysis

- Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate can participate in various chemical reactions, including substitution, esterification, and cyclization.

- For example, it can react with nucleophiles to form new compounds.

Physical And Chemical Properties Analysis

- Physical properties :

- Colorless solid or crystalline powder.

- Melting point: Approximately 213-215°C .

- Solubility: Soluble in chloroform .

- Chemical properties :

- Reacts with nucleophiles due to the presence of the bromomethyl group.

- May undergo esterification or other transformations.

Applications De Recherche Scientifique

Application 5: Synthesis of Coumarin–Triazole Derivatives

- Summary of the Application: Bromomethyl compounds are used in the synthesis of coumarin–triazole derivatives. These derivatives have been tested for different biological properties including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

- Methods of Application: The synthesis of coumarin–triazole derivatives is achieved via the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50 °C and then reaction with various sodium azides .

- Results or Outcomes: Most of the synthesized coumarin–triazole derivatives exhibited various biological properties .

Application 6: Pesticide

- Summary of the Application: Bromomethane, commonly known as methyl bromide, is an organobromine compound with formula CH3Br. This colorless, odorless, nonflammable gas was used extensively as a pesticide until being phased out by most countries in the early 2000s .

- Methods of Application: It was produced both industrially and biologically and used in the agriculture industry to control pests .

- Results or Outcomes: It was a recognized ozone-depleting chemical and was phased out due to environmental concerns .

Safety And Hazards

- The compound is considered hazardous due to its corrosive properties.

- It can cause skin and eye damage.

- Proper protective measures should be taken during handling.

Orientations Futures

- Investigate potential applications in drug development or synthetic chemistry.

- Explore modifications to improve solubility and reduce adverse effects.

Remember that this analysis is based on available information, and further research may be necessary for specific applications. If you need more detailed information, consult relevant scientific literature or experts in the field. 🌟

Propriétés

IUPAC Name |

methyl 7-(bromomethyl)-9-oxoxanthene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO4/c1-20-16(19)10-3-2-4-13-14(10)15(18)11-7-9(8-17)5-6-12(11)21-13/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBJPCIITXZLEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)OC3=C(C2=O)C=C(C=C3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612170 | |

| Record name | Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate | |

CAS RN |

328526-38-1 | |

| Record name | Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromofuro[3,2-c]pyridin-4-amine](/img/structure/B1603420.png)

![1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1603424.png)

![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B1603427.png)

![[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine](/img/structure/B1603429.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1603436.png)